molecular formula C12H16IN B8127660 N-[(3-Iodophenyl)methyl]cyclopentanamine

N-[(3-Iodophenyl)methyl]cyclopentanamine

Cat. No.: B8127660
M. Wt: 301.17 g/mol
InChI Key: LIDFBYPZQPNFCD-UHFFFAOYSA-N
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Description

N-[(3-Iodophenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 3-iodobenzyl substituent. Its structure combines a cyclopentylamine core with an iodinated aromatic ring, which may influence its binding affinity, lipophilicity, and metabolic stability.

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDFBYPZQPNFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

  • Condensation of the aldehyde and amine forms an imine intermediate.

  • Reduction of the imine bond using agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2/Pd-C) yields the secondary amine.

Procedure:

  • 1 (1.0 equiv) and 2 (1.2 equiv) are dissolved in methanol or dichloromethane.

  • NaBH3CN (1.5 equiv) is added at 0°C, and the mixture is stirred for 12–24 h at room temperature.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Data Table 1: Optimization of Reductive Amination

EntrySolventReducing AgentTemp (°C)Yield (%)
1MeOHNaBH3CN2562
2DCMH2/Pd-C5058
3THFNaBH(OAc)32571

Key Findings:

  • THF with NaBH(OAc)3 provided the highest yield (71%) due to improved solubility of intermediates.

  • Palladium-catalyzed hydrogenation required elevated temperatures but avoided over-reduction byproducts.

Alkylation of Cyclopentanamine with 3-Iodobenzyl Halides

Direct alkylation involves the reaction of cyclopentanamine (2 ) with 3-iodobenzyl bromide (4 ) or chloride. This method is efficient but requires careful control of stoichiometry to avoid polyalkylation.

Reaction Conditions:

  • 2 (1.0 equiv) and 4 (1.1 equiv) are mixed in acetonitrile or DMF.

  • A base (e.g., K2CO3) is added to neutralize HBr, and the reaction is heated to 60–80°C for 6–12 h.

Data Table 2: Alkylation Method Comparison

EntryHalideBaseSolventTime (h)Yield (%)
13-Iodo-BnBrK2CO3MeCN868
23-Iodo-BnClEt3NDMF1255
33-Iodo-BnBrDIPEATHF673

Key Findings:

  • 3-Iodobenzyl bromide outperformed the chloride due to better leaving-group ability.

  • DIPEA as a base minimized side reactions, enhancing yield to 73%.

Suzuki-Miyaura Coupling for Late-Stage Iodination

For cases where iodinated precursors are unavailable, a palladium-catalyzed coupling can introduce the iodine substituent. This method starts with a brominated or chlorinated benzyl intermediate.

Procedure:

  • N -[(3-Bromophenyl)methyl]cyclopentanamine (5 ) is synthesized via alkylation.

  • 5 undergoes Suzuki-Miyaura coupling with iodobenzene boronic acid using Pd(PPh3)4 and Cs2CO3 in dioxane/water.

Data Table 3: Coupling Reaction Parameters

EntryCatalystBaseTemp (°C)Yield (%)
1Pd(PPh3)4Cs2CO310065
2PdCl2(dppf)K3PO49058
3Pd(OAc)2/XPhosNa2CO38072

Key Findings:

  • Pd(OAc)2 with XPhos ligand provided superior yields (72%) under milder conditions.

  • Excess boronic acid (1.5 equiv) ensured complete conversion.

Gabriel Synthesis for Controlled Amine Formation

The Gabriel method avoids over-alkylation by using phthalimide as a protecting group:

  • Potassium phthalimide reacts with 3-iodobenzyl bromide to form N -(3-iodobenzyl)phthalimide (6 ).

  • Hydrazinolysis of 6 releases the primary amine, which is subsequently alkylated with cyclopentyl bromide.

Data Table 4: Gabriel Synthesis Efficiency

EntryHydrazine AgentSolventTime (h)Yield (%)
1NH2NH2·H2OEtOH460
2NH2NH2 (anhyd.)THF375
3NH2NH2·HClMeOH652

Key Findings:

  • Anhydrous hydrazine in THF achieved 75% yield by minimizing side product formation.

Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation significantly reduces reaction times. For example, alkylation of 2 with 4 in DMF under microwave conditions (100°C, 30 min) achieved 70% yield, comparable to traditional heating .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Iodophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(3-Iodophenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of N-[(3-Iodophenyl)methyl]cyclopentanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

Halogen substitution significantly impacts bioactivity and physicochemical properties:

  • N-(3-Iodophenyl)maleimide (27) : Exhibits potent inhibition (IC50 = 2.24 μM), outperforming other halogenated maleimides (e.g., chloro or bromo derivatives) . The meta-iodo position likely enhances steric and electronic interactions with target enzymes.
  • N-[(4-Chlorophenyl)methyl]cyclopentanamine : Demonstrates an acute toxicity (LD50) of 1000 mg/kg, suggesting a favorable safety profile compared to more toxic derivatives . The chloro substituent reduces lipophilicity (lower LogD) relative to iodo analogues.
Table 1: Halogen-Substituted Analogues
Compound Substituent Molecular Weight (g/mol) Key Activity/Property Reference
N-[(3-Iodophenyl)methyl]cyclopentanamine 3-Iodobenzyl 301.16 (calc.) High lipophilicity (estimated)
N-(3-Iodophenyl)maleimide 3-Iodophenyl 317.08 IC50 = 2.24 μM (optimal inhibition)
N-[(4-Chlorophenyl)methyl]cyclopentanamine 4-Chlorobenzyl 209.72 LD50 = 1000 mg/kg
N-[(2,4-Dichlorophenyl)methyl]cyclopentanamine 2,4-Dichlorobenzyl 244.16 Enhanced receptor binding

Heterocyclic and Aromatic Variants

Modifications to the aromatic or heterocyclic moiety alter pharmacological profiles:

  • N-((5-(4-Fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine: Incorporates a pyridinyl group, which may improve CNS penetration due to reduced polarity.
  • Synthesized in 67% yield, it demonstrates favorable synthetic accessibility .
  • 1–(4-Fluorophenyl)-N-[[3-[(1-methyl-4-piperidyl)methyl]phenyl]methyl]-cyclopentanamine (23) : Exhibits 15-fold greater REV-ERBβ inhibitory activity compared to predecessors, attributed to the piperidyl moiety’s role in receptor engagement .

Key Research Findings

  • Halogen Position : Meta-substitution (e.g., 3-iodo) optimizes steric and electronic effects for target inhibition, as seen in maleimide derivatives .
  • Heterocyclic Enhancements : Pyridinyl and chromen groups improve receptor specificity and synthetic feasibility, respectively .
  • Structural Complexity : Addition of piperidyl or methoxy groups (e.g., compound 23) dramatically enhances potency, underscoring the importance of auxiliary substituents in SAR studies .

Biological Activity

N-[(3-Iodophenyl)methyl]cyclopentanamine is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N, with a molecular weight of approximately 189.25 g/mol. The compound consists of a cyclopentanamine moiety linked to a 3-iodophenyl group, which enhances its reactivity and biological potential due to the presence of the iodine atom.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The iodine atom can facilitate halogen bonding, potentially increasing the compound's binding affinity to these targets. This interaction may modulate various physiological processes, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Initial studies suggest that compounds structurally similar to this compound exhibit antimicrobial activity. For instance, derivatives with halogen substitutions have shown effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example, certain derivatives have been shown to enhance caspase-3 activity and cause morphological changes in breast cancer cells at micromolar concentrations .

Case Studies

  • Cell Cycle Analysis : A study evaluated the effects of related compounds on breast cancer MDA-MB-231 cells. Results indicated that specific derivatives could arrest the cell cycle and promote apoptosis at concentrations as low as 2.5 μM .
  • Inhibition Studies : Compounds derived from similar structures were tested for their ability to inhibit key kinases involved in cancer progression. Some exhibited IC50_{50} values in the nanomolar range, suggesting potent inhibitory effects on cellular signaling pathways critical for tumor growth .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityIC50_{50} (μM)Mechanism
This compoundAntimicrobial, AnticancerTBDEnzyme/Receptor Interaction
Compound A (similar structure)Anticancer0.5Apoptosis Induction
Compound B (halogenated)Antimicrobial2.0Disruption of Cell Membrane

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[(3-Iodophenyl)methyl]cyclopentanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or alkylation reactions . For example, alkylation of amines with iodinated aromatic precursors, as demonstrated in the synthesis of structurally analogous compounds (e.g., N-(3-methoxyphenethyl)cyclopentanamine), involves reacting iodocyclopentane with a substituted phenethylamine under basic conditions . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), reaction temperature (room temperature to reflux), and stoichiometric ratios of reagents to maximize yields. NMR characterization (e.g., δ1.36–1.89 ppm for cyclopentane protons) is critical for confirming structural integrity .

Q. How can researchers validate the purity and identity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity (>95% recommended for pharmacological studies). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is essential for structural confirmation. For example, the cyclopentane moiety exhibits characteristic multiplet signals between δ1.36–1.89 ppm, while the aromatic protons (3-iodophenyl group) resonate near δ7.05–7.30 ppm . Mass spectrometry (MS) further corroborates molecular weight, with the iodine atom contributing a distinct isotopic pattern .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety Data Sheets (SDS) for structurally similar compounds (e.g., N-[(4-Ethylphenyl)methyl]cyclopentanamine) mandate strict handling protocols: use of nitrile gloves, fume hoods, and eye protection to avoid inhalation or dermal contact. Hazardous decomposition products (e.g., iodine vapors) may form under high temperatures, necessitating proper ventilation .

Advanced Research Questions

Q. How can radiolabeled analogs of this compound be synthesized for in vivo imaging studies?

Radiolabeling with 11^{11}C or 18^{18}F isotopes enables positron emission tomography (PET) imaging. For example, 11^{11}C-methoxy groups can be introduced via nucleophilic substitution using 11^{11}CH3_3I under basic conditions (e.g., K2_2CO3_3 in DMF). Reaction parameters such as solvent (DMF vs. acetonitrile), base type (K2_2CO3_3 vs. NaOH), and temperature (60–90°C) significantly impact radiochemical yields (49 ± 3% reported for similar compounds) .

Q. What strategies are effective for analyzing contradictory biological activity data in preclinical studies of this compound derivatives?

Discrepancies in activity (e.g., NMDA receptor binding vs. off-target effects) require dose-response curve re-evaluation and receptor subtype selectivity assays . For instance, competitive binding studies using 3^{3}H-MK-801 can differentiate GluN2B-specific interactions. Cross-validation with orthogonal methods (e.g., electrophysiology or calcium flux assays) is recommended to resolve conflicting results .

Q. How can structural modifications enhance the metabolic stability of this compound in pharmacokinetic studies?

Introducing electron-withdrawing groups (e.g., fluorine) or replacing metabolically labile sites (e.g., methylene groups) with cyclopropane rings can reduce hepatic clearance. For example, replacing the methoxy group in a benzofuran analog with a fluoro substituent improved plasma half-life in rodent models . In vitro microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling are critical for iterative optimization .

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